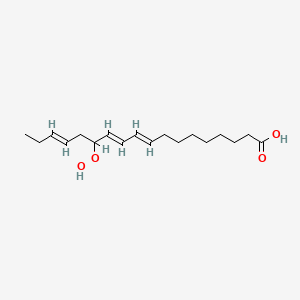

13-HPOT

Description

Properties

CAS No. |

28836-09-1 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(9E,11E,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+ |

InChI Key |

UYQGVDXDXBAABN-YPPMWDAJSA-N |

Isomeric SMILES |

CC/C=C/CC(/C=C/C=C/CCCCCCCC(=O)O)OO |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |

Synonyms |

13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 13-hydroperoxyoctadecatrienoic acid (13-HPOT) biosynthesis pathway, a key branch of the oxylipin pathway, plays a critical role in plant defense signaling and development. Oxylipins are a diverse group of oxygenated fatty acid-derived molecules that mediate a wide range of physiological processes. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the enzymatic steps, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular processes.

The pathway is initiated by the oxygenation of α-linolenic acid, a polyunsaturated fatty acid, leading to the formation of this compound. This intermediate then serves as a crucial substrate for several downstream enzymes, giving rise to a variety of bioactive molecules, including the plant hormone jasmonic acid (JA), volatile "green leaf" compounds, and the wound-healing agent traumatin. Understanding this pathway is paramount for researchers in plant biology, agriculture, and drug development, as it offers potential targets for enhancing plant immunity and discovering novel therapeutic agents.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound and its subsequent conversion into various signaling molecules involves a series of enzymatic reactions primarily localized in the chloroplast and cytoplasm.

2.1. Formation of this compound from α-Linolenic Acid

The pathway begins with the release of α-linolenic acid from chloroplast membranes. This free fatty acid is then oxygenated by a specific class of enzymes called lipoxygenases (LOXs).

-

Enzyme: 13-Lipoxygenase (13-LOX)

-

Substrate: α-Linolenic acid (α-LeA)

-

Product: (13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (this compound)

13-LOXs are non-heme iron-containing dioxygenases that catalyze the stereo- and regiospecific insertion of molecular oxygen into polyunsaturated fatty acids.[1] In the case of α-linolenic acid, the oxygen is inserted at the 13th carbon position, leading to the formation of this compound.[2]

2.2. Downstream Metabolism of this compound

This compound is a metabolic branch point and can be further metabolized by several enzymes, leading to distinct classes of bioactive compounds.[3][4]

2.2.1. The Allene Oxide Synthase (AOS) Branch: Jasmonate Biosynthesis

-

Enzyme: Allene Oxide Synthase (AOS)

-

Substrate: this compound

-

Product: 12,13(S)-epoxy-octadecatrienoic acid (an unstable allene oxide)

AOS, a member of the CYP74A family of cytochrome P450 enzymes, catalyzes the dehydration of this compound to form an unstable allene oxide.[5][6] This allene oxide is then rapidly converted by Allene Oxide Cyclase (AOC) to 12-oxo-phytodienoic acid (OPDA), a precursor for jasmonic acid and its derivatives.[5][6]

2.2.2. The Hydroperoxide Lyase (HPL) Branch: Green Leaf Volatiles and Traumatin Precursor

-

Enzyme: Hydroperoxide Lyase (HPL)

-

Substrate: this compound

-

Products: (3Z)-hexenal and 12-oxo-(9Z)-dodecenoic acid

HPL, belonging to the CYP74B or CYP74C subfamilies of cytochrome P450s, cleaves the carbon chain of this compound.[3][7] This reaction yields a C6 volatile aldehyde, (3Z)-hexenal, which is a major component of "green leaf volatiles" responsible for the characteristic smell of freshly cut grass, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid, a precursor to the wound hormone traumatin.[7]

Quantitative Data

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the yields of its products.

Table 1: Kinetic Parameters of 13-Lipoxygenase (13-LOX) Isoforms from Arabidopsis thaliana

| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol·s-1·mg protein-1) | Reference |

| AtLOX2 | α-Linolenic acid | 26.3 ± 2 | 3.9 ± 0.4 | [8] |

| AtLOX3 | α-Linolenic acid | - | - | [8] |

| AtLOX4 | α-Linolenic acid | 5.8 | 128 | [3][8][9][10] |

| AtLOX6 | α-Linolenic acid | 1.2 ± 0.4 | - | [8] |

Note: Data for AtLOX3 and Vmax for AtLOX6 were not explicitly provided in the cited source under the same conditions.

Table 2: Product Yields from this compound Metabolism

| Enzyme | Substrate | Product | Yield | Plant Source | Reference |

| Hydroperoxide Lyase | 13S-HPOD | Hexanal | 66-85% | Soybean (chloroplasts) | [8] |

| Hydroperoxide Lyase | 13S-HPOD | Hexanal | 36-56% | Soybean (seedlings) | [8] |

| Lipoxygenase (soybean flour) | Linoleic/Linolenic Acid | 13-Hydroperoxides | 80-90% | Soybean | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

4.1. Spectrophotometric Assay for Lipoxygenase (LOX) Activity

This protocol is based on the method described by Axelrod et al. (1981) and measures the formation of conjugated dienes, which absorb light at 234 nm.[4][11]

Materials:

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Linoleic acid substrate solution (10 mM)

-

Plant extract containing LOX enzyme

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding:

-

950 µL of 0.1 M sodium phosphate buffer (pH 6.8)

-

50 µL of 10 mM linoleic acid substrate solution

-

-

Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the plant extract containing the LOX enzyme.

-

Immediately mix the solution by inverting the cuvette.

-

Monitor the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 15-30 seconds.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Calculation of Enzyme Activity: One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute. The activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA234/min) / (ε * l) * Vtotal / Venzyme

Where:

-

ΔA234/min is the rate of change in absorbance at 234 nm.

-

ε is the molar extinction coefficient for the conjugated diene product (typically ~25,000 M-1cm-1).[12][13]

-

l is the path length of the cuvette (usually 1 cm).

-

Vtotal is the total volume of the reaction mixture.

-

Venzyme is the volume of the enzyme extract added.

4.2. Extraction and Quantification of 12-Oxo-Phytodienoic Acid (OPDA)

This protocol outlines a general procedure for the extraction and analysis of OPDA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol or ethyl acetate)

-

Internal standard (e.g., d5-OPDA)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Harvest and Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

-

Add a defined volume of cold extraction solvent containing an internal standard.

-

Vortex or shake the mixture vigorously for a set period at 4°C.

-

Centrifuge the mixture to pellet the debris.

-

-

Purification (Solid-Phase Extraction):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the oxylipins with a stronger organic solvent.

-

-

Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the compounds using a suitable liquid chromatography method (e.g., reversed-phase HPLC).

-

Detect and quantify OPDA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for OPDA and the internal standard.

-

4.3. Analysis of Green Leaf Volatiles (GLVs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the collection and analysis of volatile compounds from plants.

Materials:

-

Plant material

-

Headspace collection system (e.g., solid-phase microextraction (SPME) fibers or adsorbent traps)

-

GC-MS system

Procedure:

-

Volatile Collection:

-

Enclose the plant material (or a specific part, like a leaf) in a sealed chamber.

-

Expose an SPME fiber or an adsorbent trap to the headspace of the chamber for a defined period to collect the emitted volatiles.

-

-

GC-MS Analysis:

-

For SPME: Insert the SPME fiber directly into the heated injection port of the GC-MS to desorb the collected volatiles onto the GC column.

-

For Adsorbent Traps: Thermally desorb the trapped volatiles onto a focusing trap and then inject them into the GC column.

-

Separate the volatile compounds using a suitable GC column and temperature program.

-

Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST) and by their retention times.

-

Quantify the compounds by comparing their peak areas to those of known standards.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the this compound biosynthesis pathway and a typical experimental workflow.

Caption: The this compound biosynthesis pathway, from α-linolenic acid to key signaling molecules.

Caption: A typical experimental workflow for the extraction and analysis of oxylipins from plant tissue.

References

- 1. The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.r-project.org [journal.r-project.org]

- 6. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [mdpi.com]

- 8. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 10. The activity of HYDROPEROXIDE LYASE 1 regulates accumulation of galactolipids containing 12-oxo-phytodienoic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. devtoolsdaily.com [devtoolsdaily.com]

The Enzymatic Formation of 13-HPOT by Lipoxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of bioactive lipid hydroperoxides. A key product of this enzymatic reaction is 13-hydroperoxyoctadecatrienoic acid (13-HPOT), derived from α-linolenic acid, and its analogue 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid. These molecules serve as critical signaling molecules and precursors to a diverse array of downstream metabolites, including jasmonates in plants and various eicosanoids in mammals, which are implicated in inflammatory processes and other physiological and pathophysiological conditions. Understanding the enzymatic formation of this compound is paramount for researchers in fields ranging from plant biology to human health and drug development. This technical guide provides a comprehensive overview of the enzymatic formation of this compound by lipoxygenase, detailing the enzyme's structure and function, the catalytic mechanism, and the downstream signaling pathways. Furthermore, this guide presents detailed experimental protocols for the purification of lipoxygenase, the enzymatic synthesis and quantification of this compound, and the assessment of its biological activity. Quantitative data from various studies are summarized in structured tables to facilitate comparison and aid in experimental design.

Introduction to Lipoxygenases and this compound

Lipoxygenases are a diverse family of enzymes found throughout eukaryotes, including plants, fungi, and animals.[1] They play a crucial role in the metabolism of PUFAs, such as linoleic acid and α-linolenic acid, by inserting molecular oxygen into the fatty acid backbone.[2] This reaction introduces a hydroperoxy functional group and leads to the formation of a conjugated diene system. The position of oxygenation is highly specific and is a key characteristic used to classify different lipoxygenase isoforms. For instance, 15-lipoxygenase-1 (15-LOX-1) in humans and soybean lipoxygenase-1 are known to produce predominantly 13-hydroperoxides from C18 fatty acids like linoleic and linolenic acid.[3][4]

The product of the lipoxygenase-catalyzed reaction with α-linolenic acid is (13S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid, commonly known as this compound.[5] This molecule is a key intermediate in the biosynthesis of jasmonic acid and other oxylipins in plants, which are involved in defense responses against pathogens and herbivores. In mammals, the analogous product from linoleic acid, 13-HPODE, and its downstream metabolites are implicated in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Notably, these lipid hydroperoxides and their derivatives can act as signaling molecules by activating nuclear receptors such as the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7]

Lipoxygenase: Structure and Catalytic Mechanism

Lipoxygenase enzymes are monomeric proteins with a molecular weight typically ranging from 75 to 80 kDa. The crystal structures of several lipoxygenases, including soybean lipoxygenase-1, have been resolved, revealing a two-domain architecture: a smaller N-terminal β-barrel domain and a larger C-terminal catalytic α-helical domain.[2] The active site, containing a single non-heme iron atom, is located within the C-terminal domain.[3] This iron atom is coordinated by several conserved histidine and asparagine residues and is essential for the catalytic activity of the enzyme.[8]

The catalytic cycle of lipoxygenase involves the following key steps:

-

Substrate Binding: The polyunsaturated fatty acid substrate binds to a hydrophobic channel within the enzyme, positioning the cis,cis-1,4-pentadiene moiety near the active site iron.

-

Hydrogen Abstraction: The active form of the enzyme contains ferric iron (Fe³⁺). It initiates the reaction by abstracting a hydrogen atom from the bis-allylic methylene group of the fatty acid, leading to the formation of a fatty acid radical and reducing the iron to its ferrous state (Fe²⁺).[9]

-

Oxygen Insertion: Molecular oxygen, which is not directly coordinated to the iron, then attacks the fatty acid radical. The stereospecificity of this step is a hallmark of lipoxygenase catalysis.

-

Product Formation and Release: The resulting peroxyl radical is then reduced by the ferrous iron, regenerating the active ferric enzyme and forming the hydroperoxy fatty acid product (e.g., this compound), which is subsequently released from the active site.

The overall reaction is a dioxygenation, where both atoms of a molecule of oxygen are incorporated into the product.

Quantitative Data on this compound Formation

The efficiency and specificity of this compound formation are influenced by several factors, including the specific lipoxygenase isoform, the substrate concentration, pH, and temperature. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Lipoxygenases with Linoleic Acid

| Lipoxygenase Isoform | Source Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| Soybean Lipoxygenase-1 | Glycine max | 7.7 | 0.03 | - | [10] |

| Soybean Lipoxygenase-1 | Glycine max | 15 (approx.) | - | - | [11] |

| Human 15-Lipoxygenase-1 | Homo sapiens | - | - | - | [12] |

| Human 15-Lipoxygenase-2 | Homo sapiens | - | - | - | [13] |

Note: Comprehensive kinetic data for human lipoxygenases with linoleic acid are not consistently reported in a standardized format. The provided data for soybean lipoxygenase-1 highlights the variability in reported values depending on the experimental conditions.

Table 2: Yield and Regioselectivity of this compound/13-HPODE Formation

| Lipoxygenase Isoform | Substrate | Conditions | Product Yield (%) | Regioselectivity (% 13-isomer) | Reference |

| Soybean Lipoxygenase-1 | Linoleic Acid | pH 9.0 | >95 | ~100 | [14] |

| Soybean Lipoxygenase-1 | Linoleic Acid | pH 6.0 | - | ~75 | [3][4] |

| Ri-LOX | Linoleic Acid | pH 8.5 | - | 100 | [15] |

| LOX-1 from Glycine max | Safflower Oil | pH 8.0, with lipase and catalase | 70 g/L | 90 | [1][8] |

Downstream Signaling of this compound

This compound is a relatively unstable molecule and is often rapidly converted to other bioactive metabolites. In plants, it is a key precursor in the jasmonate biosynthesis pathway. In mammals, the analogous 13-HPODE can be reduced to 13-hydroxyoctadecadienoic acid (13-HODE) or further metabolized to other signaling molecules. One of the key signaling pathways influenced by these lipoxygenase products is the activation of the nuclear receptor PPARγ.

Activation of PPARγ by ligands like 13-HODE leads to the transcription of target genes involved in various cellular processes, including adipogenesis, lipid metabolism, and inflammation.[7][9][16]

Experimental Protocols

This section provides detailed methodologies for the purification of lipoxygenase, the enzymatic synthesis and quantification of this compound, and the assessment of its biological activity.

Purification of Lipoxygenase from Soybeans

This protocol describes a common method for the partial purification of lipoxygenase-1 from soybean flour.

Materials:

-

Defatted soybean flour

-

0.1 M Sodium borate buffer, pH 9.0

-

Ammonium sulfate

-

Dialysis tubing (10-14 kDa MWCO)

-

Centrifuge and appropriate tubes

-

Magnetic stirrer and stir bar

-

Spectrophotometer

Procedure:

-

Extraction: Suspend 100 g of defatted soybean flour in 1 L of cold 0.1 M sodium borate buffer, pH 9.0. Stir the suspension for 30 minutes at 4°C.

-

Centrifugation: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the insoluble material. Carefully decant and collect the supernatant, which contains the crude enzyme extract.

-

Ammonium Sulfate Precipitation: While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 40% saturation. Continue stirring for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Resuspension: Resuspend the pellet in a minimal volume (e.g., 50 mL) of 0.1 M sodium borate buffer, pH 9.0.

-

Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze against 4 L of 0.1 M sodium borate buffer, pH 9.0, overnight at 4°C with at least two changes of buffer.

-

Final Centrifugation: After dialysis, centrifuge the enzyme solution at 10,000 x g for 15 minutes at 4°C to remove any precipitated protein. The resulting supernatant is the partially purified lipoxygenase preparation.

-

Protein Quantification: Determine the protein concentration of the purified enzyme solution using a standard method such as the Bradford or BCA assay.

Enzymatic Synthesis and Spectrophotometric Quantification of this compound

This protocol outlines the synthesis of this compound from α-linolenic acid and its quantification by monitoring the formation of the conjugated diene system.

Materials:

-

Purified lipoxygenase solution

-

α-Linolenic acid

-

0.1 M Sodium borate buffer, pH 9.0

-

Ethanol

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of α-linolenic acid in ethanol.

-

Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing:

-

2.9 mL of 0.1 M sodium borate buffer, pH 9.0

-

10 µL of 10 mM α-linolenic acid stock solution (final concentration ~33 µM)

-

-

Initiation of Reaction: Start the reaction by adding a small amount of the purified lipoxygenase solution (e.g., 10-50 µL, the exact amount should be optimized to obtain a linear reaction rate for at least 1-2 minutes).

-

Spectrophotometric Monitoring: Immediately after adding the enzyme, mix the solution by inverting the cuvette and monitor the increase in absorbance at 234 nm for 5 minutes at room temperature. The formation of the conjugated diene in this compound results in a characteristic absorbance peak at this wavelength.

-

Calculation of this compound Concentration: The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:

-

A is the change in absorbance at 234 nm.

-

ε is the molar extinction coefficient of this compound (approximately 25,000 M⁻¹cm⁻¹).[15]

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of this compound in M.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC provides a more specific method for the separation and quantification of this compound from other reaction components and potential isomers.

Materials:

-

Lipoxygenase reaction mixture

-

Methanol

-

Acetonitrile

-

Water

-

Acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

-

Reaction Quenching and Extraction: Stop the enzymatic reaction by adding an equal volume of methanol. Acidify the mixture to pH 3-4 with acetic acid. Extract the lipid products using a C18 SPE cartridge. Elute the products with methanol or acetonitrile.

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for the separation of fatty acid hydroperoxides is a gradient of acetonitrile in water with 0.1% acetic acid.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Detection: Monitor the elution profile at 234 nm.

-

Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with a purified this compound standard.

-

Cell-Based Assay for PPARγ Activation using a Luciferase Reporter System

This protocol describes a method to assess the ability of this compound (or its more stable derivative, 13-HODE) to activate PPARγ in a cellular context.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or a relevant cell type)

-

A PPARγ expression plasmid

-

A luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene

-

A control plasmid for transfection normalization (e.g., expressing Renilla luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound or 13-HODE

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or 13-HODE (a dose-response curve is recommended, e.g., 0.1 to 50 µM). Include a vehicle control (e.g., ethanol or DMSO) and a positive control (e.g., a known PPARγ agonist like rosiglitazone).

-

Cell Lysis and Luciferase Assay: After a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. The fold activation is calculated as the normalized luciferase activity in the treated samples divided by the normalized activity in the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol outlines the steps to measure the change in the expression of a PPARγ target gene (e.g., FABP4 or CD36) in response to this compound/13-HODE treatment.

Materials:

-

A suitable cell line (e.g., macrophages or adipocytes)

-

This compound or 13-HODE

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., containing SYBR Green or TaqMan probes)

-

Primers for the target gene and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat the cells with the desired concentrations of this compound or 13-HODE for a specific time period (e.g., 6-24 hours). Include a vehicle control.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, a qPCR master mix, and primers for the target gene and a housekeeping gene.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample. Calculate the relative gene expression using the ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the vehicle control.

Conclusion

The enzymatic formation of this compound by lipoxygenase is a fundamental process with significant implications in both plant and animal biology. This technical guide has provided a detailed overview of the lipoxygenase enzyme, its catalytic mechanism, and the downstream signaling pathways initiated by this compound. The structured presentation of quantitative data and the detailed experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field. A thorough understanding of the principles and methodologies outlined herein is essential for advancing our knowledge of the roles of lipoxygenase and its products in health and disease, and for the development of novel therapeutic strategies targeting this important enzymatic pathway.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elearning.unite.it [elearning.unite.it]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The steady-state kinetics of the oxygenation of linoleic acid catalysed by soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Product yield in oxygenation of linoleate by soybean lipoxygenase: the value of the molar extinction coefficient in the spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Steady-state kinetics of the anaerobic reaction of soybean lipoxygenase-1 with linoleic acid and 13-L-hydroperoxylinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroperoxyoctadecatrienoic acid (13-HPOT) is a pivotal oxylipin, a class of oxygenated fatty acids, that plays a central role in orchestrating plant defense responses against a wide array of biotic and abiotic stresses. Arising from the lipoxygenase (LOX) pathway, this compound stands at a critical metabolic crossroads, directing the biosynthesis of two major classes of defense signaling molecules: jasmonates and green leaf volatiles (GLVs). This technical guide provides an in-depth exploration of the mechanism of action of this compound in plant defense, detailing its biosynthesis, downstream signaling cascades, and direct antimicrobial activities. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Introduction

Plants, being sessile organisms, have evolved sophisticated and dynamic defense mechanisms to counteract a variety of environmental threats, including herbivory, pathogen infection, wounding, and abiotic stresses such as drought and salinity. A key component of this defense arsenal is the rapid production of signaling molecules that trigger localized and systemic responses. Among these, the oxylipin pathway plays a crucial role, with 13-hydroperoxyoctadecatrienoic acid (this compound) emerging as a central intermediate.

This compound is synthesized from α-linolenic acid through the action of 13-lipoxygenase (13-LOX). Its strategic position in the oxylipin pathway allows for a divergent response, leading to the production of jasmonic acid (JA) and its derivatives via the allene oxide synthase (AOS) branch, or the formation of C6-volatile aldehydes, known as green leaf volatiles (GLVs), through the hydroperoxide lyase (HPL) branch. Both JA and GLVs are instrumental in activating a broad spectrum of defense genes, leading to the production of anti-herbivore and anti-microbial compounds. Furthermore, recent evidence suggests that this compound itself possesses direct biocidal properties, adding another layer to its defensive functions.

This guide will delve into the intricate molecular mechanisms governed by this compound, providing a detailed overview of its biosynthesis, the enzymatic pathways it initiates, and its direct role in plant protection.

Biosynthesis of this compound

The synthesis of this compound is the initial step in the 13-LOX branch of the oxylipin pathway, a cascade that is rapidly activated in response to various stress signals.

The biosynthesis of this compound from α-linolenic acid is a critical control point in the plant's response to stress. The expression and activity of 13-LOX are tightly regulated, ensuring a rapid and localized production of this compound at the site of damage or infection.

Figure 1: Biosynthesis of 13(S)-HPOT.

Downstream Signaling Pathways

This compound serves as a crucial branch-point intermediate, feeding into two major defensive pathways: the Allene Oxide Synthase (AOS) pathway leading to jasmonates, and the Hydroperoxide Lyase (HPL) pathway that produces green leaf volatiles.

The Allene Oxide Synthase (AOS) Pathway: Jasmonate Biosynthesis

The conversion of this compound by allene oxide synthase (AOS) is the committed step in the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). Jasmonates are potent signaling molecules that regulate a vast array of defense responses, including the production of proteinase inhibitors, alkaloids, and other anti-herbivore compounds.

The AOS pathway culminates in the synthesis of JA-Ile, which then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that upregulate the expression of numerous defense-related genes.

role of 13-HPOT in jasmonic acid synthesis

An In-depth Technical Guide on the Core Role of 13-HPOT in Jasmonic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived signaling molecules that regulate a wide array of plant defense and developmental processes. The biosynthesis of JA originates from α-linolenic acid released from chloroplast membranes. A pivotal intermediate in this pathway is (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (this compound). This molecule stands at a crucial metabolic branch point, directing the flux of fatty acid hydroperoxides toward either the production of green leaf volatiles or the synthesis of jasmonates. The conversion of this compound by Allene Oxide Synthase (AOS) is the first committed step in the jasmonate-specific branch of the oxylipin pathway. This guide details the enzymatic conversion of this compound, presents quantitative data on the key enzymes, outlines relevant experimental protocols, and visualizes the core biochemical and signaling pathways.

The Jasmonic Acid Biosynthesis Pathway: The Central Role of this compound

The synthesis of jasmonic acid, often referred to as the octadecanoid pathway, is a multi-step process localized within the chloroplasts and peroxisomes. The pathway begins with the release of α-linolenic acid (α-LeA) from chloroplast membrane lipids by phospholipases.[1]

-

Oxygenation: The free α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX), a non-heme iron-containing dioxygenase, which catalyzes the insertion of molecular oxygen to form (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (this compound).[2][3][4]

-

Dehydration and Cyclization: this compound is the key substrate for the first committed step in JA biosynthesis, which is catalyzed by Allene Oxide Synthase (AOS).[5][6] AOS converts this compound into a highly unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT).[7][8] This intermediate is then rapidly converted by Allene Oxide Cyclase (AOC) into the first cyclic and biologically active compound of the pathway, cis-(+)-12-oxophytodienoic acid (OPDA).[5][8][9]

-

Reduction and β-Oxidation: OPDA is subsequently transported from the chloroplast to the peroxisome.[3] There, it is reduced by 12-oxophytodienoate reductase 3 (OPR3).[2] The final step involves three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[2][7]

This compound is a critical branch-point intermediate. While it is the direct precursor for the JA pathway via AOS, it also serves as a substrate for hydroperoxide lyase (HPL), which cleaves it to produce C₆ aldehydes (green leaf volatiles) involved in direct defense and plant-insect communication.[10][11]

Enzymology of this compound Conversion

The conversion of this compound into OPDA is a rapid, two-step enzymatic process catalyzed by AOS and AOC. These two enzymes are considered the committed steps of the JA branch.[7]

Allene Oxide Synthase (AOS)

AOS (EC 4.2.1.92) is a non-canonical cytochrome P450 enzyme (CYP74A family).[10] It catalyzes the dehydration of this compound to form the unstable allene oxide.[12] Unlike typical P450s, AOS does not require molecular oxygen or NADPH.[12] The enzyme utilizes the hydroperoxide group of its substrate as the source of oxygen and reducing equivalents.[12] In Arabidopsis thaliana, AOS is encoded by a single gene (At5g42650) and is localized to the chloroplasts.[10]

Allene Oxide Cyclase (AOC)

AOC (EC 5.3.99.6) catalyzes the stereospecific cyclization of the allene oxide produced by AOS to form cis-(+)-12-OPDA.[7][13] The allene oxide intermediate is highly unstable and can be hydrolyzed non-enzymatically into α- and γ-ketols, but AOC efficiently channels it towards OPDA formation.[7] Studies on AOC from various plants, including Arabidopsis thaliana, have shown its localization to the chloroplast, facilitating a coupled reaction with AOS.[10]

Quantitative Data Summary

While comprehensive kinetic data is highly species- and isoform-dependent, this section summarizes the key enzymatic transformations and their characteristics.

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Cellular Localization | Key Characteristics |

| 13-Lipoxygenase | 13-LOX | 1.13.11.12 | α-Linolenic Acid, O₂ | (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (this compound) | Chloroplast | A non-heme iron-containing dioxygenase that initiates the pathway.[2][4] |

| Allene Oxide Synthase | AOS | 4.2.1.92 | This compound | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (Allene Oxide) | Chloroplast | A cytochrome P450 (CYP74A); catalyzes the first committed step in JA biosynthesis.[5][10] |

| Allene Oxide Cyclase | AOC | 5.3.99.6 | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid | cis-(+)-12-oxophytodienoic acid (OPDA) | Chloroplast | Catalyzes the stereospecific cyclization of the unstable allene oxide.[7][13] |

| 12-Oxo-phytodienoate Reductase | OPR3 | 1.3.1.42 | cis-(+)-12-OPDA | 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome | Reduces the double bond in the cyclopentenone ring of OPDA.[2][14] |

Experimental Protocols

The study of JA biosynthesis relies on robust methods for enzyme expression, substrate preparation, and product analysis.

Preparation of this compound Substrate

The substrate, (13S)-hydroperoxy-(9Z,11E,15Z)-octadecadienoic acid (this compound), can be synthesized enzymatically. A common method involves incubating α-linolenic acid with a commercially available lipoxygenase (e.g., from soybean) and purifying the resulting this compound using chromatographic techniques.[5] For tracer experiments, radiolabeled substrates like [1-¹⁴C]-13-HPOT can be used.[5]

Enzyme Activity Assays

Allene Oxide Synthase (AOS) Activity Assay:

-

Enzyme Source: Recombinant AOS can be expressed in E. coli and purified, or total protein can be extracted from plant tissues.[5]

-

Assay Principle: AOS activity can be monitored spectrophotometrically by measuring the decrease in absorbance at 234 nm (A₂₃₄).[6] This decrease corresponds to the degradation of the conjugated diene system present in the this compound substrate.[6]

-

Reaction Mixture: A typical reaction contains a buffered solution (e.g., 50 mM KPO₄, pH 7.0), a defined concentration of this compound substrate (e.g., 30-60 μM), and the enzyme preparation.[6]

-

Measurement: The reaction is initiated by adding the enzyme, and the change in A₂₃₄ is recorded over time.

Coupled AOS-AOC Activity Assay:

-

Enzyme Source: Lysates from E. coli expressing recombinant AOS and AOC are prepared.[5]

-

Assay Principle: This assay measures the conversion of this compound to OPDA. It requires both enzymes to be active.

-

Reaction: Lysates containing AOC are mixed with lysates containing AOS.[5] Radiolabeled [1-¹⁴C]-13-HPOT is added as the initial substrate.[5] The AOS first converts the substrate to the allene oxide, which is then cyclized by AOC.

-

Product Analysis: The reaction is stopped (e.g., by acidification and extraction with an organic solvent). The products are then separated and quantified using radio-HPLC.[5] The unstable allene oxide is often detected as its more stable hydrolysis products, α- and γ-ketols, in assays lacking AOC activity.[5]

Jasmonic Acid Signaling

The synthesis of JA is just the beginning of a complex signaling cascade that leads to the regulation of gene expression.

-

Activation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), by the enzyme JAR1.[15]

-

Perception: JA-Ile is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[16][17]

-

Signal Transduction: The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[16]

-

Transcriptional Activation: The degradation of JAZ repressors releases transcription factors, such as MYC2, that are otherwise bound and inhibited by JAZ proteins.[16][17] These freed transcription factors can then bind to the promoters of JA-responsive genes, activating the expression of defense proteins, secondary metabolites, and other response elements.[17]

References

- 1. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Oxophytodienoate Reductase Overexpression Compromises Tolerance to Botrytis cinerea in Hexaploid and Tetraploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Allene oxide synthase, allene oxide cyclase and jasmonic acid levels in Lotus japonicus nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Jasmonic Acid Pathway by Depletion of the Hydroperoxide Lyase OsHPL3 Reveals Crosstalk between the HPL and AOS Branches of the Oxylipin Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

13-HPOT as a Precursor to Green Leaf Volatiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) as a critical precursor in the biosynthesis of green leaf volatiles (GLVs). GLVs are significant C6 compounds that contribute to the characteristic aroma of freshly cut grass and are involved in plant defense signaling. This document outlines the enzymatic pathways, presents quantitative data, details experimental protocols, and provides visualizations of the core processes for a comprehensive understanding.

The Biosynthetic Pathway of Green Leaf Volatiles from this compound

The formation of GLVs is initiated by damage to plant tissues, which triggers a cascade of enzymatic reactions. The primary pathway begins with the release of polyunsaturated fatty acids, such as α-linolenic acid, from plant cell membranes.[1][2][3]

1.1. Formation of this compound via Lipoxygenase (LOX)

The first key enzymatic step is the dioxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX).[1][4] This reaction introduces a hydroperoxy group at the 13th carbon position of the fatty acid chain, resulting in the formation of 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (this compound).[1] This step is a crucial control point in the oxylipin pathway, which also leads to the synthesis of other signaling molecules like jasmonates.[5][6]

1.2. Cleavage of this compound by Hydroperoxide Lyase (HPL)

The pivotal step in GLV biosynthesis is the cleavage of this compound by the enzyme hydroperoxide lyase (HPL), a member of the cytochrome P450 family (CYP74B and CYP74C).[2] HPL catalyzes the cleavage of the C12-C13 bond of this compound, yielding two C6 and C12 fragments.[7] The immediate C6 product is (Z)-3-hexenal, a highly volatile aldehyde that is a primary component of the "green" odor.[4][8] The corresponding C12 product is 12-oxo-(Z)-9-dodecenoic acid.[7]

1.3. Subsequent Modifications of (Z)-3-Hexenal

(Z)-3-hexenal can undergo several further enzymatic and spontaneous transformations, leading to a diverse array of GLVs:

-

Isomerization: (Z)-3-hexenal can be isomerized to its more stable (E)-2-hexenal isomer, either spontaneously or catalyzed by a (Z)-3:(E)-2-hexenal isomerase.[9]

-

Reduction: Alcohol dehydrogenases (ADHs) can reduce (Z)-3-hexenal and (E)-2-hexenal to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol, respectively.[4]

-

Esterification: (Z)-3-hexenol can be further acylated by acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) to form (Z)-3-hexenyl acetate.[9]

These subsequent modifications contribute to the complex blend of volatiles released by plants upon damage.

Signaling Pathways and Experimental Workflows

To visualize the key processes, the following diagrams have been generated using the DOT language.

Biosynthesis of Green Leaf Volatiles

Experimental Workflow for GLV Analysis

Quantitative Data

The efficiency of the conversion of this compound to GLVs is dependent on various factors including the plant species, enzyme source, and reaction conditions.

Optimal Conditions for this compound Synthesis and HPL Activity

| Parameter | Optimal Value | Source |

| This compound Synthesis (Soybean LOX-1) | ||

| pH | 11 | [1][7] |

| Temperature | 5°C | [1][7] |

| Oxygen Pressure | 2.5 bar | [1][7] |

| Substrate Concentration | 0.1 M | [1][7] |

| HPL Activity (Almond) | ||

| pH | 6.5 - 7.0 | [10] |

Product Yield from this compound Conversion

| Enzyme Source | Substrate | Product | Molar Conversion Yield (%) | Reference |

| Recombinant Olive HPL | This compound | (3Z)-hexenal | 73 | [1] |

| Recombinant Olive HPL | 13-HPOD | hexanal | 93.5 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Protocol for In Vitro Synthesis of this compound using Soybean Lipoxygenase

This protocol is adapted from methodologies described for the synthesis of hydroperoxides using soybean LOX-1.[1][7]

Materials:

-

α-Linolenic acid

-

Soybean Lipoxygenase (LOX-1)

-

Borate buffer (0.2 M, pH 11.0)

-

Oxygen source

-

Reaction vessel with stirring capability

-

Ice bath

Procedure:

-

Prepare a 0.1 M solution of α-linolenic acid in 0.2 M borate buffer (pH 11.0).

-

Cool the reaction vessel to 5°C using an ice bath.

-

Aerate the substrate solution with oxygen to saturation.

-

Add soybean LOX-1 to the reaction mixture to a final concentration of 4 mg/mL.

-

Maintain the reaction at 5°C with continuous stirring and oxygen supply at a pressure of 2.5 bar.

-

Monitor the reaction progress by taking aliquots and measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.

-

Stop the reaction by acidifying the mixture (e.g., with HCl) to inactivate the enzyme.

-

Extract the this compound product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Store the purified this compound at -80°C.

Spectrophotometric Assay for Hydroperoxide Lyase (HPL) Activity

This method measures the decrease in absorbance at 234 nm as the conjugated diene structure of the hydroperoxide substrate is cleaved by HPL.[10]

Materials:

-

Purified or partially purified HPL enzyme solution

-

This compound substrate solution (in ethanol or methanol)

-

Sodium phosphate buffer (50 mM, pH 6.5)

-

UV-Vis spectrophotometer with a cuvette holder thermostatted at a specific temperature (e.g., 25°C)

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM sodium phosphate buffer (pH 6.5).

-

Add the HPL enzyme solution to the cuvette.

-

Equilibrate the cuvette to the desired reaction temperature in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the this compound substrate solution to a final concentration of 20 µM.

-

Immediately start monitoring the decrease in absorbance at 234 nm over time (e.g., for 1-5 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of HPL activity is defined as the amount of enzyme that catalyzes the conversion of 1 nmol of substrate per minute. The molar extinction coefficient for this compound at 234 nm is approximately 25,000 M⁻¹cm⁻¹.

Analysis of Green Leaf Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of GLVs from plant samples.

Materials:

-

Plant tissue

-

Internal standard (e.g., 4-methyl-2-pentanol)

-

Sodium chloride (NaCl)

-

Headspace vials with septa

-

Solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) or solvent for extraction (e.g., n-hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an appropriate capillary column (e.g., HP-INNOWAX).

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh plant tissue in a suitable buffer or solvent.

-

For headspace analysis, place the homogenized tissue in a headspace vial.

-

Add a known amount of internal standard and NaCl to the vial.

-

-

Volatile Collection (SPME):

-

Seal the vial and incubate at a controlled temperature (e.g., 40°C) with agitation for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a specific time to adsorb the volatiles.

-

-

GC-MS Analysis:

-

Inject the collected volatiles into the GC-MS system by desorbing the SPME fiber in the hot injection port.

-

Set the GC oven temperature program to separate the volatile compounds. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 220-250°C.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify the individual GLVs by comparing their mass spectra and retention times with those of authentic standards and with libraries such as NIST.

-

Quantify the identified GLVs by comparing their peak areas to the peak area of the internal standard.

-

Expression and Purification of Recombinant His-tagged HPL in E. coli

This protocol provides a generalized workflow for the production and purification of His-tagged HPL.

1. Expression:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the HPL gene fused to a His-tag. Plate on selective agar plates and incubate overnight.

-

Starter Culture: Inoculate a single colony into a small volume of selective liquid medium (e.g., LB broth) and grow overnight with shaking.

-

Large-Scale Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth for higher yields) with the starter culture.

-

Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. For some P450 enzymes, supplementation with δ-aminolevulinic acid (a heme precursor) may enhance the yield of active enzyme.[9]

-

Harvesting: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility. Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

2. Purification (under native conditions):

-

Cell Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Incubate on ice. Sonicate the cell suspension on ice to complete lysis and shear DNA.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged HPL.

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged HPL from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Buffer Exchange/Desalting: If necessary, remove the imidazole and exchange the buffer of the purified protein solution using dialysis or a desalting column.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and by a functional assay (as described in section 4.2) to confirm activity.

This guide provides a foundational understanding of this compound as a precursor to green leaf volatiles, equipped with the necessary theoretical background and practical protocols for researchers in the field. The provided data and visualizations aim to facilitate further investigation and application of this important biosynthetic pathway.

References

- 1. E. coli protein expression and purification [protocols.io]

- 2. Comparative Metabolomic Analysis Reveals the Role of OsHPL1 in the Cold-Induced Metabolic Changes in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimisation of expression and immobilized metal ion affinity chromatographic purification of recombinant (His)6-tagged cytochrome P450 hydroperoxide lyase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

The Antibacterial Activity of 13-HPOT Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT), a key intermediate in the plant jasmonate biosynthesis pathway, has demonstrated significant antibacterial activity against a range of economically important plant pathogens. This technical guide provides an in-depth overview of the current understanding of this compound's antimicrobial properties, its mechanism of action, and its role in plant defense signaling. Detailed experimental protocols for assessing its antibacterial efficacy are provided, and quantitative data from key studies are summarized for comparative analysis. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate comprehension. This document serves as a comprehensive resource for researchers and professionals interested in the potential of this compound as a novel antimicrobial agent for crop protection.

Introduction to this compound and its Role in Plant Defense

Plants possess a sophisticated innate immune system to defend against a wide array of pathogens. A crucial component of this defense mechanism is the production of oxylipins, a family of oxygenated fatty acid derivatives.[1][2] 13(S)-hydroperoxyoctadecatrienoic acid (this compound) is a primary oxylipin synthesized from α-linolenic acid via the action of the enzyme 13-lipoxygenase (13-LOX).[3] Beyond its role as a precursor to the phytohormone jasmonic acid (JA), which regulates various aspects of plant growth, development, and stress responses, this compound itself exhibits direct biocidal activities against various plant pathogens.[1][4]

The dual function of this compound as both a signaling molecule precursor and a direct antimicrobial agent underscores its importance in the plant's defense arsenal. When a plant is wounded or attacked by pathogens, the synthesis of this compound is rapidly induced, leading to the accumulation of both jasmonates and this compound at the site of infection, thereby mounting a two-pronged defense.

Mechanism of Antibacterial Action

The antibacterial effect of this compound is primarily attributed to its interaction with the bacterial cell membrane.[1][2] Studies have shown that this compound has a strong, dose-dependent inhibitory effect on the growth of several Gram-negative plant pathogenic bacteria.[1][4]

The proposed mechanism involves the insertion of the amphiphilic this compound molecule into the inner bacterial plasma membrane.[1][2] While this insertion does not appear to cause major permeabilization or pore formation, it is thought to induce subtle yet critical changes in membrane properties. These alterations may include modifications to the lateral organization and distribution of membrane components, as well as potential interactions with essential membrane proteins.[1][2] This disruption of membrane integrity and function ultimately leads to the inhibition of bacterial growth and, at higher concentrations, cell death.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several key plant pathogens. The following tables summarize the available quantitative data from published studies.

Table 1: Growth Inhibition of Plant Pathogenic Bacteria by this compound at 100 µM

| Bacterial Species | Pathovar | Growth Inhibition (%) at 100 µM |

| Pseudomonas syringae | pv. tomato | 25 - 50 |

| Pseudomonas syringae | pv. syringae | 25 - 50 |

| Xanthomonas campestris | pv. campestris | 0 - 25 |

| Erwinia carotovora | subsp. carotovora | 0 - 25 |

Data extracted from Prost et al. (2005).

Table 2: Dose-Dependent Growth Inhibition of Plant Pathogenic Bacteria by this compound

| Bacterial Species | This compound Concentration (µM) | Growth Inhibition (%) |

| Pectobacterium carotovorum | 10 | ~20 |

| 50 | ~40 | |

| 100 | ~60 | |

| Pseudomonas syringae | 10 | ~50 |

| 50 | ~90 | |

| 100 | ~100 | |

| Xanthomonas translucens | 10 | ~25 |

| 50 | ~50 | |

| 100 | ~75 |

Data estimated from dose-response curves presented in Deboever et al. (2020).[4]

Table 3: IC50 Values of this compound Against Eukaryotic Plant Pathogens

| Pathogen Species | Type | IC50 (µM) |

| Botrytis cinerea | Fungus | 50 - 130 |

| Cladosporium herbarum | Fungus | 25 - 70 |

| Phytophthora infestans | Oomycete | >150 |

| Phytophthora parasitica | Oomycete | 25 - 70 |

Data extracted from Prost et al. (2005).[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a target plant pathogenic bacterium.

a. Materials:

-

This compound stock solution (e.g., in ethanol or DMSO)

-

Target bacterial strain (e.g., Pseudomonas syringae)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile pipette tips and tubes

b. Procedure:

-

Bacterial Culture Preparation: Inoculate a fresh culture of the target bacterium in the appropriate growth medium and incubate until it reaches the mid-logarithmic phase of growth.

-

Inoculum Standardization: Adjust the turbidity of the bacterial culture with fresh medium to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Controls:

-

Positive Control: A well containing 100 µL of growth medium and 100 µL of the bacterial inoculum (no this compound).

-

Negative Control: A well containing 200 µL of sterile growth medium (no bacteria or this compound).

-

Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.

-

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 28°C) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

Bacterial Growth Inhibition Assay

This assay measures the effect of this compound on the growth kinetics of a bacterial population over time.

a. Materials:

-

Same as for the MIC assay.

b. Procedure:

-

Follow steps 1-5 of the MIC assay protocol.

-

Kinetic Measurement: Place the 96-well plate in a microplate reader capable of kinetic measurements.

-

Incubation and Reading: Incubate the plate at the optimal temperature with intermittent shaking. Measure the OD at 600 nm at regular intervals (e.g., every hour) for a specified period (e.g., 24 hours).

-

Data Analysis: Plot the OD values against time for each concentration of this compound and the controls. The resulting growth curves can be used to determine the effect of this compound on the lag phase, exponential growth rate, and final cell density of the bacterial population.

Signaling Pathway and Experimental Workflow Visualizations

Jasmonate Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of jasmonic acid.

Experimental Workflow for Antibacterial Activity Assessment

The diagram below outlines the general workflow for determining the antibacterial activity of this compound.

Conclusion

This compound is a multifaceted molecule in plant-pathogen interactions, acting as both a critical signaling precursor and a direct antibacterial agent. Its ability to disrupt the inner membrane of pathogenic bacteria presents a promising mechanism for the development of novel, bio-based antimicrobial compounds for agriculture. Further research is warranted to explore the full spectrum of its activity against a wider range of plant pathogens and to evaluate its efficacy and stability in field conditions. The detailed protocols and compiled data within this guide provide a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The cotton GhWIN2 gene activates the cuticle biosynthesis pathway and influences the salicylic and jasmonic acid biosynthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Evaluation of the Antimicrobial Activities of Plant Oxylipins Supports Their Involvement in Defense against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroperoxyoctadecatrienoic acid (13-HPOT) is a pivotal bioactive lipid hydroperoxide derived from the oxygenation of α-linolenic acid. It serves as a crucial intermediate in the biosynthesis of a diverse array of signaling molecules in plants, collectively known as oxylipins. These molecules, including jasmonates, green leaf volatiles (GLVs), and trauma-related compounds, are integral to plant defense mechanisms against pathogens and herbivores, as well as developmental processes. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound. It details the biosynthetic pathway, downstream signaling cascades, and key enzymes involved. Furthermore, this guide presents detailed experimental protocols for the synthesis, extraction, purification, and quantification of this compound, alongside a summary of relevant quantitative data to aid researchers in their scientific endeavors.

Introduction

This compound, specifically the (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid isomer, is a primary product of the lipoxygenase (LOX) pathway in plants.[1] Its discovery was intrinsically linked to the elucidation of the metabolic pathways of polyunsaturated fatty acids. As a highly reactive molecule, this compound is a transient but critical precursor to a variety of biologically active compounds.[2][3] Its downstream metabolites are involved in a wide range of physiological processes, from wound healing in plants to potential applications in antibacterial therapies.[4][5] Understanding the nuances of this compound's biochemistry is therefore essential for researchers in plant biology, natural product chemistry, and drug development.

Biosynthesis of this compound

The formation of this compound is initiated by the enzymatic oxygenation of α-linolenic acid (α-LeA), a common polyunsaturated fatty acid found in plant cell membranes.[4] This reaction is catalyzed by 13-lipoxygenase (13-LOX), which introduces a hydroperoxy group at the C-13 position of the fatty acid chain.[2][6]

Key Enzyme: 13-Lipoxygenase (13-LOX)

-

Function: Catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid to form 13(S)-HPOT.[7]

-

Substrate: α-Linolenic acid (18:3, n-3)

-

Product: (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid (this compound)

The biosynthesis is a critical control point, with the expression and activity of 13-LOX often induced by various stimuli, including mechanical wounding and herbivory.[5]

Downstream Signaling Pathways

This compound stands at a metabolic crossroads, serving as the substrate for several key enzymes that lead to distinct classes of signaling molecules. The three primary enzymatic pathways are initiated by allene oxide synthase (AOS), hydroperoxide lyase (HPL), and other related enzymes.

The Allene Oxide Synthase (AOS) Pathway: Jasmonate Biosynthesis

The AOS pathway is arguably the most well-characterized downstream route for this compound, leading to the production of jasmonic acid (JA) and its derivatives, which are potent regulators of plant defense and development.[4][8]

-

Allene Oxide Synthase (AOS): AOS, a cytochrome P450 enzyme (CYP74A), catalyzes the dehydration of this compound to form an unstable allene oxide.[8][9]

-

Allene Oxide Cyclase (AOC): The allene oxide is then cyclized by AOC to produce 12-oxophytodienoic acid (OPDA).[6]

-

Further Modifications: OPDA is subsequently transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid.[4]

The Hydroperoxide Lyase (HPL) Pathway: Green Leaf Volatiles and Traumatin Precursors

The HPL pathway is responsible for the rapid production of volatile aldehydes and alcohols, known as green leaf volatiles (GLVs), which are characteristic of the "smell of cut grass" and play roles in direct defense and inter-plant signaling. This pathway also generates precursors for wound-healing compounds.[2]

-

Hydroperoxide Lyase (HPL): HPL, a cytochrome P450 enzyme (CYP74B), cleaves this compound into two fragments: a C6 volatile aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid.[2][3]

-

Formation of Green Leaf Volatiles (GLVs): (Z)-3-hexenal can be further metabolized by isomerases and alcohol dehydrogenases to produce a variety of C6 aldehydes and alcohols, such as (E)-2-hexenal and (Z)-3-hexenol.

-

Traumatin Biosynthesis: 12-oxo-(9Z)-dodecenoic acid is a precursor to traumatin, a plant wound hormone.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic synthesis and activity involving this compound.

Table 1: Enzymatic Synthesis of this compound and Related Hydroperoxides

| Enzyme Source | Substrate | Product(s) | Yield | Regioselectivity | Reference |

| Soybean Lipoxygenase-1 | Linolenic Acid | This compound | Up to 72% | 13-S specific | [10] |

| Recombinant Olive HPL | This compound | (3Z)-hexenal | 73% | - | [2] |

| Enzyme Cascade (LOX, Lipase, Catalase) | Safflower Oil (Linoleic Acid) | 13-HPODE | 70 g/L | 90% (13-isomer) | [10][11] |

Table 2: Enzyme Kinetics for this compound Metabolizing Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Reference |

| Flaxseed Allene Oxide Synthase | 13-HPOD | - | 116.9 ± 5.8 nkat/mg | - | [12] |

| Potato Leaf Hydroperoxide Lyase | This compound | - | 48.1 ± 3.7 nmol/min/gfw | 6.8 | [13] |

| Oat Hydroperoxide Lyase | This compound | - | ~1.7 µmol/min/g flour | 6.0-7.0 | [14] |

| Barley Hydroperoxide Lyase | This compound | - | >14x higher than with 13-HPOD | 6.0-7.0 | [14] |

Table 3: Concentration of Related Hydroperoxides in Vegetable Oils

| Oil Type | Condition | 9-HpODE (nmol/L) | 13-HpODE (nmol/L) | Reference |

| Soybean Oil | 56 days storage | Equimolar with 13-HpODE | Equimolar with 9-HpODE | [15] |

| Canola Oil | Heated (180°C, 30 min) | 13.8 ± 8.21 | 5.74 ± 3.32 | [15][16] |

| Sunflower Oil | Heated (180°C, 30 min) | 10.0 ± 6.74 | 2.00 ± 1.09 | [15][16] |

| Soybean Oil | Heated (180°C, 30 min) | 45.2 ± 6.23 | 16.0 ± 2.44 | [15][16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, purification, and analysis of this compound.

Enzymatic Synthesis of 13(S)-HPOT Standard

This protocol is adapted from methodologies utilizing soybean lipoxygenase-1 for the specific synthesis of 13(S)-HPOT.[8][14][17]

Materials:

-

α-Linolenic acid

-

Soybean Lipoxygenase-1 (LOX-1)

-

0.2 M Borate buffer (pH 9.0)

-

Oxygen gas

-

Ethanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a normal phase column

Procedure:

-

Prepare a solution of α-linolenic acid in a minimal amount of ethanol.

-

Add the α-linolenic acid solution to pre-chilled (4°C) 0.2 M borate buffer (pH 9.0) that has been saturated with oxygen. The final substrate concentration should be in the range of 1-10 mM.

-

Initiate the reaction by adding a solution of soybean LOX-1 to the substrate mixture.

-

Maintain the reaction at 4°C with continuous stirring and bubbling of oxygen for at least 20-30 minutes.

-

Monitor the reaction progress by observing the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system in the hydroperoxide product.

-

Stop the reaction by acidifying the mixture to pH 3-4 with HCl and immediately extracting the lipids with an organic solvent such as ethyl acetate or diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

-

Purify the this compound from the crude extract using solid-phase extraction followed by normal-phase HPLC.

Extraction of this compound from Plant Tissue

This protocol is a general guideline for the extraction of oxylipins, including this compound, from plant tissues and is based on established methods.[18][19]

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% acetonitrile with 1% acetic acid, or 2-propanol/dichloromethane mixtures)

-

Internal standard (e.g., a deuterated analog if available)

-

Centrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.

-

Add a pre-chilled extraction solvent and the internal standard.

-

Vortex the mixture thoroughly and incubate on a shaker at 4°C for at least 30 minutes.

-

Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the lipid extract.

-

The extract can then be further purified and concentrated for analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Reversed-phase C18 column.

Procedure:

-

Reconstitute the purified lipid extract in a suitable solvent (e.g., methanol/water).

-

Inject an aliquot of the sample onto the LC-MS/MS system.

-

Separate the lipid species using a gradient elution with solvents such as water with formic acid (A) and acetonitrile/methanol with formic acid (B).

-

Detect this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for this compound is m/z 309.2, and characteristic product ions can be selected for quantification.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a purified this compound standard.

Stability and Storage